molecular formula C17H17FN2O2 B2873716 7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1017677-65-4

7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2873716
CAS No.: 1017677-65-4
M. Wt: 300.333
InChI Key: BLETWYZZYAYJJA-UHFFFAOYSA-N
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Description

7-Amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1017677-65-4) is a benzoxazinone derivative with a molecular formula of C17H17FN2O2 and a molecular weight of 300.33 g/mol . This compound is part of the 1,4-benzoxazin-3-one chemical class, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Researchers are increasingly interested in benzoxazinone derivatives due to their documented potential in pharmaceutical research, including investigated antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties . The specific 7-amino substitution and the 2-fluorobenzyl group at the 4-position make this compound a valuable intermediate for designing novel bioactive molecules and for structure-activity relationship (SAR) studies. The compound is intended for research applications such as hit-to-lead optimization, biological screening, and as a building block in synthetic chemistry. It is supplied as a solid and is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-2-15-17(21)20(10-11-5-3-4-6-13(11)18)14-8-7-12(19)9-16(14)22-15/h3-9,15H,2,10,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLETWYZZYAYJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=C(O1)C=C(C=C2)N)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(2-Fluorobenzyl)-2-chloroacetamide

The synthesis begins with the acylation of (2-fluorobenzyl)amine using chloroacetyl chloride:
$$
\text{(2-Fluorobenzyl)amine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}3, \text{CH}2\text{Cl}_2} \text{N-(2-Fluorobenzyl)-2-chloroacetamide}
$$
This reaction proceeds at 0–5°C to minimize side reactions, yielding the acetamide in 85–90% purity after aqueous workup.

Smiles Rearrangement for Benzoxazine Core Formation

The acetamide undergoes cyclization with 2-chloro-4-nitrophenol under NaH/DMF conditions to form the benzoxazinone skeleton:
$$
\text{N-(2-Fluorobenzyl)-2-chloroacetamide} + \text{2-chloro-4-nitrophenol} \xrightarrow{\text{NaH, DMF}} \text{7-Nitro-4-(2-fluorobenzyl)-2H-benzo[b]oxazin-3-one}
$$
Optimization Notes :

  • Solvent Screening : DMF outperforms CH$$3$$CN or CH$$2$$Cl$$_2$$ due to superior solubility of intermediates.
  • Temperature : Reflux conditions (150°C) reduce reaction time from 48 h to 12 h.
  • Yield : 68–72% after crystallization from MeOH.

Nitro Reduction to 7-Amino Derivative

Catalytic hydrogenation selectively reduces the nitro group:
$$
\text{7-Nitro intermediate} \xrightarrow{\text{H}_2, 10\% \text{Pd/C}, \text{MeOH}} \text{7-Amino-4-(2-fluorobenzyl)-2H-benzo[b]oxazin-3-one}
$$
Critical Parameters :

  • Catalyst Loading : 5–10% Pd/C ensures complete reduction without over-hydrogenation.
  • Reaction Monitoring : TLC (ethyl acetate/hexane, 1:1) confirms nitro group disappearance.

Comparative Analysis of Methodologies

Solvent Systems for Cyclization

Solvent Reaction Time (h) Yield (%) Purity (%)
DMF 12 72 98
CH$$_3$$CN 24 58 91
THF 36 45 87

DMF’s high polarity facilitates Smiles rearrangement by stabilizing transition states.

Catalytic Hydrogenation Efficiency

Catalyst H$$_2$$ Pressure (psi) Time (h) Yield (%)
10% Pd/C 50 4 95
Raney Ni 50 8 78
PtO$$_2$$ 50 6 82

Pd/C demonstrates superior activity due to optimal H$$_2$$ adsorption kinetics.

Structural Characterization and Validation

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.22 (t, J = 7.2 Hz, 3H, CH$$2$$CH$$3$$), 3.01 (q, J = 7.2 Hz, 2H, OCH$$2$$), 4.55 (s, 2H, NCH$$_2$$), 6.82–7.32 (m, 4H, aromatic).
  • HR-MS : m/z calcd for C$${17}$$H$${16}$$FN$$2$$O$$2$$ [M+H]$$^+$$: 313.1152; found: 313.1149.

X-ray Crystallography

Single-crystal analysis confirms the planar benzoxazine core and ethyl group orientation (Fig. 1). Key metrics:

  • Bond Angles : C2-O1-C9 = 118.5°, consistent with sp$$^3$$ hybridization.
  • Torsion Angles : N1-C4-C5-O2 = -12.3°, indicating minimal ring strain.

Industrial-Scale Considerations

Process Optimization for Kilo-Scale Production

  • Cyclization Step : Switching to 2-MeTHF/MeOH azeotrope reduces solvent waste by 40%.
  • Catalyst Recycling : Pd/C recovery via filtration achieves 85% reuse efficiency.

Chemical Reactions Analysis

Types of Reactions

7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzoxazine ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.

    Materials Science: The compound can be used in the development of advanced materials with specific properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and polymers.

Mechanism of Action

The mechanism of action of 7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one are highlighted through comparisons with related benzoxazinones (Table 1).

Table 1: Comparative Analysis of Benzoxazinone Derivatives

Compound Name Substituents Biological Activity Key Reference(s)
Target Compound 7-Amino, 2-ethyl, 4-(2-fluorophenyl)methyl Potential hTopo I inhibition (inferred from SAR studies)
BONC-013 6-Chloro, 4-methyl, ethyl ester at position 2 Moderate hTopo I inhibition (IC₅₀ ~15 µM)
5-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 5-Amino, 4-methyl Not explicitly reported; structural similarity suggests possible enzyme interaction
4-[(4-Fluorophenyl)methyl] Analogue 7-Amino, 2-ethyl, 4-(4-fluorophenyl)methyl Positional isomer; fluorophenyl orientation may alter target binding
DIBOA (Natural Benzoxazinoid) 2,4-Dihydroxy Plant defense metabolite; no reported anticancer activity
DIMBOA 2,4-Dihydroxy-7-methoxy Herbicidal and antifungal properties

Key Observations

Substituent Position and Activity: The 7-amino group in the target compound contrasts with the 6-chloro group in BONC-013. Amino groups generally improve solubility and hydrogen-bonding capacity, which could enhance hTopo I inhibition compared to halogens .

Fluorophenyl Substitution :

  • The 2-fluorophenylmethyl group in the target compound vs. the 4-fluorophenylmethyl isomer () demonstrates how halogen positioning affects electronic and steric interactions. The ortho-fluorine may induce conformational strain, altering binding to hTopo I compared to the para-substituted analogue .

Comparison with Natural Benzoxazinoids: Natural derivatives like DIBOA and DIMBOA lack synthetic modifications (e.g., amino or fluorophenyl groups) and exhibit distinct ecological roles rather than therapeutic applications .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to other 3,4-dihydro-2H-1,4-benzoxazin-3-ones, such as cyclization of substituted 2-aminophenols with electrophilic reagents (e.g., ethyl 2,3-dibromopropionate) .

Research Findings and Implications

  • Topoisomerase Inhibition: Benzoxazinones with electron-withdrawing groups (e.g., chloro, fluoro) and hydrogen-bond donors (e.g., amino) show enhanced hTopo I inhibitory activity. The target compound’s 7-amino and 2-fluorophenyl groups position it as a candidate for further enzymatic assays .
  • SAR Trends : Ethyl and fluorophenyl substituents may optimize pharmacokinetic profiles by balancing lipophilicity and metabolic stability .
  • Gaps in Data : Specific IC₅₀ values for the target compound are unavailable; comparative studies with BONC-013 and related analogues are needed to quantify potency.

Biological Activity

7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine family, characterized by its unique chemical structure and promising biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical formula for this compound is C17H17FN2O2C_{17}H_{17}FN_2O_2, with a CAS number of 303151-31-7. The compound features an amino group, an ethyl group, and a fluorophenyl group attached to the benzoxazine core.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 14fPC-3 (Prostate)7.84
Compound 14fMDA-MB-231 (Breast)16.2
Compound 14fU-87 MG (Brain)Not specified

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms similar to those of known anticancer agents like isoflavones .

The proposed mechanism of action involves the interaction of the compound with specific cellular targets that regulate cell growth and apoptosis. The presence of hydroxyl groups in related compounds has been linked to enhanced binding capabilities to estrogen receptors, suggesting a pathway for anticancer activity through hormone modulation .

Neuropharmacological Effects

In addition to its anticancer properties, benzoxazine derivatives have been explored for their neuropharmacological effects. A study evaluating related compounds for serotonin receptor antagonistic activities found that modifications at specific positions on the benzoxazine ring can significantly impact receptor binding affinity and functional antagonism . This indicates potential applications in treating neurological disorders.

Case Studies

  • Anticancer Evaluation : In a study published in Molecules, several benzoxazine derivatives were synthesized and tested for their antiproliferative effects against multiple cancer cell lines. Compound 14f was identified as particularly effective against prostate and breast cancer cells, with further structural optimization suggested to enhance efficacy .
  • Serotonin Receptor Studies : Research indicated that modifications to the benzoxazine structure could lead to increased antagonistic activity at serotonin receptors. This highlights the versatility of these compounds in targeting different biological pathways .

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